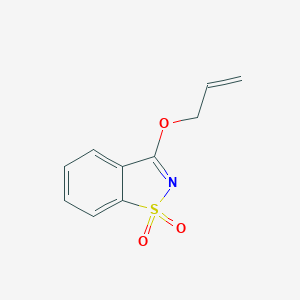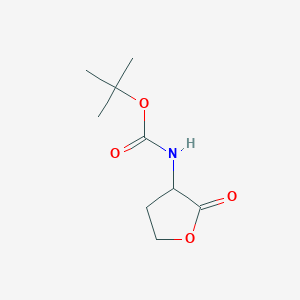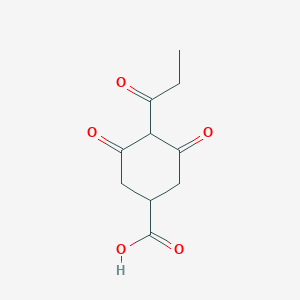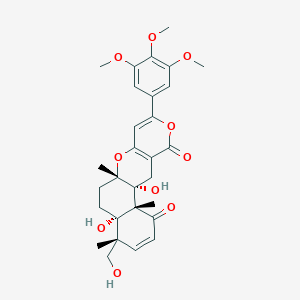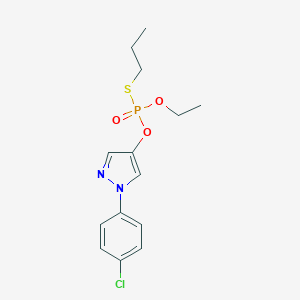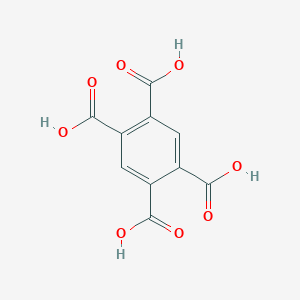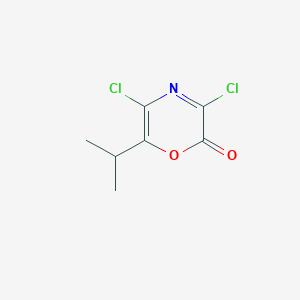![molecular formula C22H10N2 B166750 Benzo[k]fluoranthene-7,12-dicarbonitrile CAS No. 72851-41-3](/img/structure/B166750.png)
Benzo[k]fluoranthene-7,12-dicarbonitrile
Overview
Description
Benzo[k]fluoranthene-7,12-dicarbonitrile is a polycyclic aromatic hydrocarbon derivative with the molecular formula C22H10N2. It is an intermediate in the synthesis of Benzo[k]fluoranthene, which is known for its use as an optical sensor for nitro-aromatic compounds due to fluorescence quenching . This compound is also recognized for its carcinogenic and mutagenic properties .
Mechanism of Action
Target of Action
Benzo[k]fluoranthene-7,12-dicarbonitrile is primarily used as an intermediate in synthesizing Benzo[k]fluoranthene . The primary targets of this compound are nitro-aromatic compounds . These compounds are often used in the production of dyes, pharmaceuticals, and explosives .
Mode of Action
The compound interacts with its targets through a process known as fluorescence quenching . This is a process where the fluorescence intensity of a given substance is decreased due to the presence of another compound . In this case, this compound quenches the fluorescence of nitro-aromatic compounds .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of benzo[k]fluoranthene , which is used as an optical sensor for nitro-aromatic compounds .
Pharmacokinetics
It is known that the compound is poorly soluble in most solvents . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of this compound is the quenching of fluorescence in nitro-aromatic compounds . This makes it useful in the detection of these compounds. It is also known to be a carcinogen and mutagen , indicating that it may have harmful effects at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, its stability and efficacy could potentially be influenced by factors such as temperature and pH, although specific data on these aspects is currently lacking.
Biochemical Analysis
Biochemical Properties
Benzo[k]fluoranthene-7,12-dicarbonitrile is involved in biochemical reactions that lead to DNA damage, lipid peroxidation, and oxidative stress . It interacts with various enzymes and proteins, causing a concentration-dependent increase in superoxide dismutase (SOD) activity and lipid peroxidation value .
Cellular Effects
The compound affects various types of cells and cellular processes. It influences cell function by inducing oxidative stress, which leads to genotoxic damage . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have observed a significant increase in catalase and glutathione S-transferase activity at all exposure conditions at the end of the exposure time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, marine gastropods exposed to the compound showed a concentration-dependent increase in DNA damage and oxidative stress .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to oxidative stress and genotoxic damage . It interacts with enzymes such as superoxide dismutase, catalase, and glutathione S-transferase .
Preparation Methods
The synthesis of Benzo[k]fluoranthene-7,12-dicarbonitrile typically involves the reaction of Benzo[k]fluoranthene with cyanogen bromide in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions
Chemical Reactions Analysis
Benzo[k]fluoranthene-7,12-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield hydrogenated derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the cyano groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzo[k]fluoranthene-7,12-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other polycyclic aromatic hydrocarbons and as a probe in fluorescence studies.
Biology: Its mutagenic properties make it a subject of study in genetic research to understand mutation mechanisms.
Medicine: Research into its carcinogenic properties helps in understanding cancer development and potential therapeutic targets.
Comparison with Similar Compounds
Benzo[k]fluoranthene-7,12-dicarbonitrile can be compared with other polycyclic aromatic hydrocarbons such as:
- Benzo[a]pyrene
- Benzo[b]fluoranthene
- Dibenz[a,h]anthracene
- Chrysene These compounds share similar structures and properties, including carcinogenic and mutagenic effects. this compound is unique in its specific use as an optical sensor for nitro-aromatic compounds due to its fluorescence quenching properties .
Properties
IUPAC Name |
benzo[k]fluoranthene-7,12-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N2/c23-11-18-14-7-1-2-8-15(14)19(12-24)22-17-10-4-6-13-5-3-9-16(20(13)17)21(18)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIELEHOHWKWREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369321 | |
| Record name | benzo[k]fluoranthene-7,12-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72851-41-3 | |
| Record name | benzo[k]fluoranthene-7,12-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[k]fluoranthene-7,12-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


